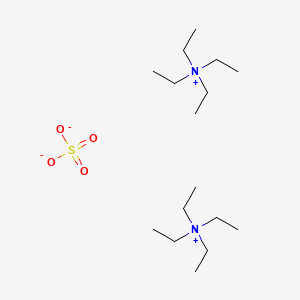
Tetraethylammonium sulphate
Vue d'ensemble
Description
Tetraethylammonium sulphate is a compound with the molecular formula (C2H5)4N (HSO4) and a molecular weight of 227.32 . It is a quaternary ammonium cation consisting of four ethyl groups attached to a central nitrogen atom .
Molecular Structure Analysis
The molecular structure of Tetraethylammonium sulphate consists of four ethyl groups attached to a central nitrogen atom . At 160°C, the I41/acd phase with the unit cell parameters a = 14.0430 (8) Å, c = 25.686 (3) Å with a higher degree of sulfate tetrahedra disordering is formed .Chemical Reactions Analysis
Tetraethylammonium sulphate is used in various chemical reactions. For instance, it is used in the electrodissolution-coupled Hf (OR) 4 synthesis system using an alcohol solvent and Hf metal as feedstock for the efficient, low-carbon, and waste-free electro-synthesis of Hf (OR) 4 .Physical And Chemical Properties Analysis
The properties of high-temperature phases of Tetraethylammonium sulphate and the temperature ranges of their stability were investigated . The proton conductivity of Tetraethylammonium sulphate was determined firstly and the temperature dependence varies widely from 10^-8 S/cm at 90°C up to 10^-2 S/cm at the melting .Applications De Recherche Scientifique
Oxidation of Sulfides to Sulfoxides
Tetraethylammonium bromide, a relative of tetraethylammonium sulphate, is used as a catalyst in the oxidation of sulfides to sulfoxides. This method is mild, selective, and yields high results without over-oxidation to sulfones, proving effective across various solvents (Shukla, Salgaonkar, & Akamanchi, 2003).
Cell Apoptosis Studies
Tetraethylammonium has demonstrated the ability to induce apoptosis in HeLa cells. This process has been extensively studied using biological and proteomics methods, providing insights into its mechanism and potential as an anti-cancer drug (Huang, Huang, & Huang, 2013).
Formation of Complexes with Ions
Research indicates that tetraethylammonium can form complexes with ions like sulfate, as demonstrated in a study where a sulfate ion was sandwiched between two macrocyclic amides stabilized by hydrogen bonds (Hossain, Llinares, Powell, & Bowman-James, 2001).
Surfactant and Polymer Phase Behavior Studies
Studies involving tetraethylammonium compounds have shed light on the phase behavior of surfactant-polymer systems, demonstrating interesting properties such as segregative and associative phase behavior in mixed aqueous solutions (Hellebust, Blokhus, & Nilsson, 2004).
Catalysis in Synthesis Reactions
Tetraethylammonium salts, including tetraethylammonium sulphate, have been utilized as catalysts in various synthesis reactions. Their application in esterification processes, for instance, has demonstrated efficiency in producing esters with excellent yield (Ganeshpure, George, & Das, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The properties of high-temperature phases of Tetraethylammonium sulphate and its possible phase transformations are being studied . The additional data of peculiarities of crystal structure, sequence of phase transitions, calorimetric investigations, and vibrational characteristics are presented and discussed .
Propriétés
IUPAC Name |
tetraethylazanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H20N.H2O4S/c2*1-5-9(6-2,7-3)8-4;1-5(2,3)4/h2*5-8H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBULBYASDPNNC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180688 | |
| Record name | Tetraethylammonium sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethylammonium sulphate | |
CAS RN |
2604-85-5 | |
| Record name | Tetraethylammonium sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002604855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethylammonium sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[1,1'-Binaphthalene]-8,8'-dicarboxylic acid](/img/structure/B1593820.png)






